molecular formula C13H18ClNO B1392456 Spiro[chroman-2,4'-piperidine] hydrochloride CAS No. 400729-14-8

Spiro[chroman-2,4'-piperidine] hydrochloride

Cat. No.: B1392456
CAS No.: 400729-14-8
M. Wt: 239.74 g/mol
InChI Key: WQLZATQJGJRBEJ-UHFFFAOYSA-N
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Description

Spiro[chroman-2,4’-piperidine] hydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. It is a member of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is particularly valued for its potential therapeutic applications and its role as a scaffold in drug design .

Mechanism of Action

Target of Action

Spiro[chroman-2,4’-piperidine] hydrochloride is a versatile compound that has been shown to interact with a diverse range of therapeutic targets . The piperidine component of the molecule, due to its conformational flexibility, enables the entire molecular framework to access these diverse targets .

Mode of Action

It is known that the compound is formed by the simultaneous reactions of condensation and cyclization . This unique structure allows it to interact with its targets in a specific manner, leading to various therapeutic effects.

Biochemical Pathways

Spiro[chroman-2,4’-piperidine] hydrochloride is known to affect several biochemical pathways, leading to its diverse pharmacological potential. It has been shown to have antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor properties . The exact biochemical pathways and their downstream effects are subject to ongoing research.

Result of Action

The result of Spiro[chroman-2,4’-piperidine] hydrochloride’s action at the molecular and cellular level is a broad range of therapeutic effects. These include antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor effects . The exact molecular and cellular effects are subject to ongoing research.

Biochemical Analysis

Biochemical Properties

Spiro[chroman-2,4’-piperidine] hydrochloride plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as acetyl-CoA carboxylase and soluble epoxide hydrolase, influencing their activity and thereby affecting metabolic pathways . Additionally, it interacts with G-protein-coupled receptors, such as GPR119, which are involved in various signaling pathways . These interactions highlight the compound’s potential in modulating biochemical processes and its relevance in therapeutic applications.

Cellular Effects

The effects of Spiro[chroman-2,4’-piperidine] hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, it impacts cell signaling pathways by interacting with receptors and enzymes, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, Spiro[chroman-2,4’-piperidine] hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and receptors, modulating their activity and influencing downstream signaling pathways . This can result in the inhibition or activation of enzymes, leading to changes in metabolic flux and gene expression patterns . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[chroman-2,4’-piperidine] hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Spiro[chroman-2,4’-piperidine] hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These dosage-dependent effects are crucial for determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

Spiro[chroman-2,4’-piperidine] hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways involving acetyl-CoA carboxylase and soluble epoxide hydrolase, affecting the synthesis and degradation of key metabolites . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Spiro[chroman-2,4’-piperidine] hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its delivery and maximizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Spiro[chroman-2,4’-piperidine] hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic efficacy and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[chroman-2,4’-piperidine] hydrochloride typically involves a series of reactions including cyclization and condensation. One common method involves the reaction of chromanone with piperidine under specific conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of Spiro[chroman-2,4’-piperidine] hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,4’-piperidine] hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chroman-2,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold in drug design and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZATQJGJRBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400729-14-8
Record name 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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